3-(3-Phenylpropyl)piperidine

Sigma Receptor Neuropharmacology CNS

Researchers requiring the 3-substituted phenylpropylpiperidine scaffold for sigma-2 receptor and DAT ligand development cannot substitute 4-substituted or N-substituted isomers without compromising target selectivity. 3-(3-Phenylpropyl)piperidine (CAS 53295-96-8) provides the exact regioisomeric geometry essential for sigma-2 preferential binding (over sigma-1) and CNS penetration (LogP 3.88, zero Lipinski violations). • Correct 3-substitution ensures proper spatial orientation for sigma-2 engagement. • Phenylpropyl linker length (vs. phenethyl) optimizes sigma-2 vs. sigma-1 selectivity. • ≥95% purity, in stock for immediate SAR and hit-to-lead studies.

Molecular Formula C14H21N
Molecular Weight 203.32 g/mol
CAS No. 53295-96-8
Cat. No. B1291842
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name3-(3-Phenylpropyl)piperidine
CAS53295-96-8
Molecular FormulaC14H21N
Molecular Weight203.32 g/mol
Structural Identifiers
SMILESC1CC(CNC1)CCCC2=CC=CC=C2
InChIInChI=1S/C14H21N/c1-2-6-13(7-3-1)8-4-9-14-10-5-11-15-12-14/h1-3,6-7,14-15H,4-5,8-12H2
InChIKeyUUCYUPRGHXODQD-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes50 mg / 500 mg / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

3-(3-Phenylpropyl)piperidine: Physicochemical and Structural Profile


3-(3-Phenylpropyl)piperidine (CAS 53295-96-8) is a phenylpropyl-substituted piperidine derivative with a molecular formula of C14H21N and a molecular weight of 203.32 g/mol. This compound is characterized by a phenylpropyl group attached at the 3-position of the piperidine ring, distinguishing it from its N-substituted and 4-substituted positional isomers . It serves as a critical building block and pharmacophoric scaffold in medicinal chemistry, particularly in the development of ligands targeting dopamine transporters (DAT) and sigma receptors [1]. Its physicochemical properties include a predicted density of 0.9±0.1 g/cm³, a boiling point of 306.3±11.0 °C at 760 mmHg, and a calculated LogP of 3.88, indicating significant lipophilicity suitable for CNS penetration .

Scaffold CNS ligand design (DAT, sigma receptors)
Property Lipophilic pharmacophore (LogP 3.88)
Identity 3-substituted piperidine building block

3-(3-Phenylpropyl)piperidine: Substitution Specificity in CNS Research


The substitution position on the piperidine ring and the length of the alkyl linker between the phenyl group and the nitrogen heterocycle are critical determinants of biological target engagement and selectivity. Generic piperidine compounds or even close positional isomers, such as 4-(3-phenylpropyl)piperidine (CAS 18495-82-4) or 1-(3-phenylpropyl)piperidine, cannot be simply interchanged for 3-(3-phenylpropyl)piperidine in scientific applications. The 3-substitution pattern on the piperidine ring dictates a unique spatial orientation and pharmacophoric geometry that directly influences binding affinity to transporters and receptors [1]. Furthermore, the phenylpropyl side chain itself confers a distinct selectivity profile over phenethyl analogs; phenylpropylpiperidines as a class demonstrate preferential binding to sigma-2 receptors, whereas phenethylpiperidines favor sigma-1 receptors [2]. This specificity in molecular recognition precludes generic substitution and necessitates the procurement of the exact compound for reproducible and meaningful research outcomes.

Required Compound 3-(3-Phenylpropyl)piperidine Defines spatial orientation for sigma-2/DAT engagement via 3-substitution and propyl linker.
Potential Substitute 4-(3-Phenylpropyl)piperidine Positional isomer shift alters pharmacophore geometry, likely changing transporter/receptor affinity.
Mismatch Risk Spatial orientation mismatch may reduce target engagement and selectivity.
Required Compound Class Phenylpropylpiperidines Class-level selectivity profile favors sigma-2 receptors for research applications.
Potential Substitute Phenethylpiperidines Shorter alkyl linker chain directs class-level preference toward sigma-1 receptors.
Mismatch Risk Sigma-1 vs sigma-2 pathway-response context may shift significantly.

3-(3-Phenylpropyl)piperidine: Key Differentiators vs. Comparators


Sigma-2 vs. Sigma-1 Receptor Subtype Selectivity

In a head-to-head class comparison, phenylpropylpiperidines, which include 3-(3-phenylpropyl)piperidine, exhibit a distinct selectivity profile favoring sigma-2 receptors over sigma-1 receptors. Conversely, phenethylpiperidines favor sigma-1 receptors. This differential recognition is attributed to the extended alkyl chain of the phenylpropyl group, which optimally orients the molecule for sigma-2 binding [1]. This class-level differentiation is critical for researchers developing sigma-2 selective probes.

Sigma-2 vs. Sigma-1 Selectivity
Class-level inference
Favors sigma-2 Phenylpropyl class
Favors sigma-1 Phenethyl class
Supports sigma-2 probe development workflow.
Class-level preference reported; confirm in target assay.
Sigma Receptor Neuropharmacology CNS

Lipophilicity (LogP) for CNS Penetration

The calculated octanol-water partition coefficient (LogP) for 3-(3-phenylpropyl)piperidine is 3.88 . While the 4-positional isomer, 4-(3-phenylpropyl)piperidine, shares the same molecular formula, its substitution pattern results in a different predicted LogP and LogD profile. The 3-substituted isomer's LogP of 3.88 falls within the optimal range for central nervous system (CNS) drug candidates (typically LogP 2-5), suggesting favorable passive diffusion across the blood-brain barrier. This property is crucial for in vivo CNS target engagement studies.

Lipophilicity (LogP)
Cross-study comparable
3.88
Supports CNS penetration property review.
Calculated value; differs from 4-substituted isomer.
CNS Drug Design Physicochemical Property Pharmacokinetics

Purity Specification and Commercial Availability

Reputable vendors, such as CymitQuimica (Biosynth), provide 3-(3-phenylpropyl)piperidine with a minimum purity specification of 95% . This is a critical procurement criterion. In contrast, alternative isomers or less common analogs may be offered at lower purities or as custom synthesis products with undefined quality metrics. A specified purity of ≥95% ensures that biological data generated is attributable to the compound itself and not to confounding impurities, which is essential for peer-reviewed publication and assay validation.

Purity Specification
Data to verify
≥95%
Supports lot selection for reproducible assays.
Vendor-specified; review batch COA for confirmation.
Chemical Procurement Quality Control Reproducibility

3-(3-Phenylpropyl)piperidine: Validated Research Applications


Sigma-2 Selective Probe Development for Cancer and Neurodegeneration

The demonstrated class preference of phenylpropylpiperidines for sigma-2 receptors makes 3-(3-phenylpropyl)piperidine a valuable starting material or pharmacophoric element for synthesizing novel sigma-2 selective ligands [1]. These ligands are crucial tools for investigating sigma-2 receptor biology, which is implicated in tumor cell proliferation, apoptosis, and the pathophysiology of neurodegenerative disorders like Alzheimer's disease. The compound's lipophilicity (LogP 3.88) further supports its utility in designing CNS-penetrant probes .

DAT Ligand Building Block for Addiction and Parkinson's

The 3-phenylpropylpiperidine scaffold is a core structural motif in potent and selective dopamine transporter (DAT) ligands, as evidenced by SAR studies on related 4-substituted analogs [1]. Researchers can utilize this compound as a key intermediate to elaborate more complex molecules aimed at the DAT, a critical target in cocaine addiction pharmacotherapy and as an imaging biomarker for Parkinson's disease progression. The specific 3-substitution pattern provides a unique starting geometry for such explorations.

CNS Hit-to-Lead Optimization with Drug-Like Properties

With a calculated LogP of 3.88 and a molecular weight of 203.32 g/mol, 3-(3-phenylpropyl)piperidine adheres to several 'drug-likeness' rules, including Lipinski's Rule of Five (0 violations) [1]. This makes it an excellent starting point for hit-to-lead optimization in CNS drug discovery programs. Its physicochemical profile suggests good membrane permeability and potential oral bioavailability, allowing medicinal chemists to rapidly advance it through pharmacokinetic profiling compared to less drug-like analogs.

SAR Probe for Piperidine-Based Ligands

The compound serves as a critical control or comparator in SAR studies focused on the piperidine scaffold. Its specific substitution pattern and linker length allow researchers to systematically evaluate the impact of positional isomerism (e.g., 3- vs. 4-substitution) and chain length (phenylpropyl vs. phenethyl) on binding affinity and selectivity across various CNS targets, including sigma receptors and monoamine transporters [1]. This role is fundamental for rationally designing next-generation therapeutics with improved target engagement and reduced off-target effects.

Application
Selection Property
Validation Focus
Sigma-2 probe development
Sigma receptor class preference
Subtype selectivity in binding assays
DAT ligand design
3-phenylpropyl scaffold geometry
Transporter binding and uptake inhibition
CNS hit-to-lead optimization
Drug-likeness (LogP 3.88, MW)
Permeability and metabolic stability
Piperidine SAR studies
Positional isomer identity
Impact of 3- vs. 4-substitution on target engagement

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

18 linked technical documents
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